(S)-1,1,1-Trifluoro-2-propanol is an organic compound characterized by the presence of three fluorine atoms attached to the first carbon of a propanol molecule. This compound is notable for its unique chemical properties, influenced by the trifluoromethyl group. The presence of fluorine atoms imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications. (S)-1,1,1-Trifluoro-2-propanol is primarily used as a building block in the synthesis of fluorinated organic compounds and has potential applications in pharmaceuticals and agrochemicals .
The synthesis of (S)-1,1,1-Trifluoro-2-propanol typically involves the reduction of (S)-1,1,1-Trifluoro-2-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is conducted under inert atmospheric conditions at low temperatures to control the reaction rate and prevent oxidation .
Technical Details:
On an industrial scale, catalytic hydrogenation processes are employed. These methods utilize catalysts such as palladium on carbon to facilitate the reduction of (S)-1,1,1-Trifluoro-2-propanone under hydrogen gas. This approach optimizes yield and purity for commercial production .
Biological methods have also been explored for the production of (S)-1,1,1-Trifluoro-2-propanol. These methods involve microorganisms that can reduce 1,1,1-trifluoroacetone to (S)-1,1,1-Trifluoro-2-propanol with high optical purity. Specific microorganisms are selected based on their inherent ability to perform this reduction effectively under controlled conditions .
(S)-1,1,1-Trifluoro-2-propanol features a propanol backbone with three fluorine atoms substituted at the first carbon atom. The stereochemistry at the chiral center contributes to its enantiomeric purity.
Molecular Data:
(S)-1,1,1-Trifluoro-2-propanol participates in various chemical reactions:
Oxidation:
The compound can be oxidized to form (S)-1,1,1-Trifluoro-2-propanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction:
The reduction of (S)-1,1,1-Trifluoro-2-propanone yields (S)-1,1,1-Trifluoro-2-propanol.
Substitution:
The hydroxyl group in this compound can undergo substitution reactions with reagents such as thionyl chloride to form (S)-1,1,1-Trifluoro-2-chloropropane .
The mechanism by which (S)-1,1,1-Trifluoro-2-propanol exerts its effects in biological systems largely revolves around its role as an organic synthesis intermediate and its ability to interact with enzyme mechanisms and protein interactions. Its trifluoromethyl group enhances metabolic stability and bioavailability in drug development contexts .
Relevant data indicates that the compound maintains its integrity under various chemical environments but should be handled with care due to its reactive nature with certain reagents .
(S)-1,1,1-Trifluoro-2-propanol has a wide range of applications across different fields:
Scientific Uses:
Industry:
It serves as a solvent in various industrial processes and is utilized in producing specialty chemicals and agrochemicals .
Chemical asymmetric reduction of 1,1,1-trifluoroacetone (TFA) represents a foundational approach for synthesizing (S)-1,1,1-trifluoro-2-propanol ((S)-TFP). The process typically employs metal hydride reagents under controlled conditions to achieve stereoselectivity. A documented procedure involves the reduction of TFA (1.0 g, 8.9 mmol) with lithium aluminium hydride (LiAlH₄) in anhydrous diethyl ether at 0°C, followed by gradual warming to room temperature with stirring for 2 hours. This method yields racemic 1,1,1-trifluoro-2-propanol (TFP) at approximately 99% yield after standard workup, but exhibits negligible inherent stereoselectivity without chiral modifiers [4].
To impart enantioselectivity, chiral catalysts or auxiliaries must be introduced. Transition metal complexes with chiral ligands (e.g., BINAP derivatives) can facilitate asymmetric hydrogenation, while stoichiometric reductions using chiral oxazaborolidines offer an alternative route. However, these chemical methods face significant challenges:
These limitations necessitate extensive post-reaction purification, such as chiral chromatography or fractional distillation, to achieve the high enantiopurity (>98% ee) required for pharmaceutical applications, ultimately reducing the overall process efficiency [4] [7].
Biocatalysis has emerged as the dominant industrial strategy for high-fidelity (S)-TFP synthesis. This approach leverages the innate enantioselectivity of microbial enzymes, particularly carbonyl reductases within whole-cell systems, to reduce TFA specifically to the S-enantiomer. Patented industrial processes utilize microorganisms including Ogataea angusta (formerly Hansenula polymorpha), Candida parapsilosis, Pichia membranifaciens, and Saccharomyces bayanus. These whole-cell biocatalysts perform the reduction under mild aqueous conditions (pH 5-7, 25-35°C) using endogenous cofactors (NAD(P)H), with glucose often supplied as a sacrificial substrate for cofactor regeneration [1] [2] [3].
A breakthrough in biocatalyst engineering was the identification and characterization of OpCRD-A, a highly specific carbonyl reductase from Ogataea polymorpha NBRC 0799. This enzyme exhibits exceptional characteristics:
Critically, OpCRD-A demonstrates negligible dehydrogenase activity toward (S)-TFP, preventing product racemization. Its homolog, OpCRD-B (43 kDa, 21% sequence identity), produces predominantly (R)-TFP, highlighting the stereochemical precision achievable through enzyme selection [5] . Industrial implementations utilize concentrated microbial cell suspensions (10-30% wet cell weight) in fed-batch reactors, where TFA is gradually introduced to minimize substrate inhibition. Typical reaction profiles achieve >90% conversion within 12-24 hours with enantiomeric excess consistently exceeding 99% ee [1] [3].
Table 1: Key Enzymes for Biocatalytic Synthesis of (S)-TFP
Enzyme Source | Molecular Mass | Cofactor | Optimal pH | Thermostability | Enantioselectivity |
---|---|---|---|---|---|
O. polymorpha OpCRD-A | 40 kDa | NADH | 6.0 | >80% (24h, 30°C) | >99% ee (S) |
O. polymorpha OpCRD-B | 43 kDa | NADH | 7.0 | Moderate | Prefers (R)-TFP |
C. parapsilosis reductase | Not specified | NADPH | 6.5 | High | >98% ee (S) |
Optimizing yield and operational efficiency reveals stark contrasts between chemical and biological routes:
Chemical Reduction:
Biocatalytic Reduction:
A critical economic advantage of biocatalysis lies in cofactor regeneration. Engineered microbial systems utilize glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) to recycle NAD(P)H in situ. This enables total turnover numbers (TTN) exceeding 10,000 for NAD⁺ and substrate/catalyst ratios (S/C) >50,000, dramatically reducing cofactor costs to <1% of total expenses. Chemical methods lack analogous in situ regeneration, requiring stoichiometric chiral auxiliaries [1] [3] [5].
Table 2: Performance Comparison of (S)-TFP Production Methods
Parameter | Chemical Reduction | Whole-Cell Biocatalysis | Isolated Enzyme Systems |
---|---|---|---|
Reaction Time | 1-4 hours | 12-48 hours | 4-12 hours |
Temperature | -20°C to 0°C | 25-35°C | 25-30°C |
Enantiomeric Excess | 60-80% ee (uncorrected) | >99% ee | >99% ee |
Yield | 95-99% (chem.), low ee | 90-95% (high ee) | 85-95% (high ee) |
Cofactor/Catalyst Cost | High (chiral ligands) | Low (glucose for regeneration) | Moderate (engineered enzymes) |
Scale-Up Feasibility | Moderate (cryogenic challenge) | High | High (with immobilization) |
Achieving consistent >99% ee in industrial (S)-TFP manufacturing demands precision control across multiple parameters:
Biocatalyst Engineering:
Process Engineering:
These integrated approaches ensure batch-to-batch consistency in optical purity, meeting stringent specifications for pharmaceutical intermediates like Efavirenz. Lifecycle analysis confirms biocatalytic routes reduce E-factor (kg waste/kg product) by 60% versus chemical synthesis, primarily by eliminating chiral separation solvents and precious metal catalysts [1] [2] [5].
Table 3: Industrially Utilized Microorganisms for (S)-TFP Production
Microorganism | Reaction Format | Max. Substrate Loading | Optimal pH | Enantiomeric Excess | Key Advantage |
---|---|---|---|---|---|
Ogataea angusta | Whole-cell suspension | 100 g/L | 6.0-6.5 | >99% ee | High intrinsic activity |
Candida parapsilosis | Whole-cell suspension | 80 g/L | 6.5-7.0 | 98-99% ee | Robust process tolerance |
Pichia membranifaciens | Immobilized cells | 50 g/L | 6.0-6.8 | >98% ee | Reusable for 10 batches |
Engineered E. coli (OpCRD-A) | Purified enzyme CLEAs | 150 g/L | 6.0 | >99.5% ee | Highest volumetric productivity |
Listed Compounds:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7